molecular formula C16H21N3O2 B2839595 1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide CAS No. 941881-49-8

1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide

Cat. No.: B2839595
CAS No.: 941881-49-8
M. Wt: 287.363
InChI Key: GNRHVTAZGGGFEK-UHFFFAOYSA-N
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Description

1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide is a synthetic compound featuring a piperidine-4-carboxamide core linked to an indoline moiety via a 2-oxoethyl group.

Properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O2/c17-16(21)13-5-8-18(9-6-13)11-15(20)19-10-7-12-3-1-2-4-14(12)19/h1-4,13H,5-11H2,(H2,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRHVTAZGGGFEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide typically involves multi-step reactions. One common method includes the reaction of indole derivatives with piperidine carboxylic acid derivatives under specific conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions are crucial for efficient production. The scalability of the synthesis process ensures that the compound can be produced in sufficient quantities for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups .

Scientific Research Applications

Anticancer Activity

1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide has been studied for its potential anticancer properties. Case studies have shown that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines:

  • Mechanism of Action : The compound may interact with specific molecular targets involved in cell proliferation, such as kinases or growth factor receptors.
  • Case Studies : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells, including non-small cell lung cancer and triple-negative breast cancer, showcasing IC50 values in the micromolar range.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. It has been tested against various bacterial strains, demonstrating promising results:

  • Efficacy : Compounds similar to this compound have shown effective inhibition against both Gram-positive and Gram-negative bacteria.

Table of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AnticancerMDA-MB-468 (breast cancer)0.065
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20

Medicinal Chemistry Applications

The structural similarity of this compound to known therapeutic agents makes it a candidate for drug development:

  • Drug Design : Its unique functional groups allow for modifications that can enhance potency and selectivity towards specific biological targets.

Therapeutic Potential

Research indicates that this compound may serve as a lead compound in developing new therapeutics for conditions such as:

  • Cancer Treatment : Targeting pathways involved in tumor growth and metastasis.
  • Neurological Disorders : Investigating its effects on neuroprotective pathways.

Mechanism of Action

The mechanism of action of 1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound is known to activate the NRF2/ARE signaling pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress. The activation of this pathway leads to the upregulation of antioxidant genes, providing protective effects against various diseases .

Comparison with Similar Compounds

Structural Analogues with Indole/Indoline Variations

1-[2-(2,3-Dihydroindol-1-yl)acetyl]piperidine-4-carboxamide (727389-87-9)
  • Structure : Replaces the indoline group with 2,3-dihydroindole (a partially saturated indole derivative).
1-(2-Indol-3-yl-2-oxoacetyl)piperidine-4-carboxamide
  • Structure : Substitutes indoline with indol-3-yl linked via an oxoacetyl chain.
  • Impact : The indol-3-yl group introduces a different electronic profile due to the free NH group, which may influence hydrogen bonding interactions in biological systems. The oxoacetyl spacer could affect solubility and steric hindrance .
  • Molecular Formula : C₁₆H₁₇N₃O₃ (vs. C₁₆H₁₈N₃O₃ for the target compound) .
Table 1: Key Structural Differences in Indole/Indoline Analogues
Compound Core Structure Substituent Molecular Formula Potential Application
Target Compound Indoline 2-oxoethyl linker C₁₆H₁₈N₃O₃ Enzyme inhibition (hypothetical)
727389-87-9 () 2,3-Dihydroindole Acetyl linker C₁₆H₁₈N₃O₂ HDAC inhibition
1-(2-Indol-3-yl-2-oxoacetyl) () Indole Oxoacetyl linker C₁₆H₁₇N₃O₃ Not specified

Piperidine-4-carboxamide Derivatives with Varied Substituents

Antiviral Piperidine-4-carboxamides ()
  • Examples : (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide.
  • Structural Difference : Arylalkyl groups (e.g., naphthalen-1-yl) replace the indoline moiety.
  • Impact : Bulky aromatic substituents may enhance binding to viral protease pockets, as suggested for SARS-CoV-2 inhibitors .
HDAC Inhibitors ()
  • Examples: 1-(2-((4-Bromobenzyl)amino)ethyl)-N-hydroxypiperidine-4-carboxamide (47b).
  • Structural Difference : A hydroxamic acid group (N-hydroxy) replaces the carboxamide, enhancing metal-binding capacity for HDAC active sites.
  • Synthetic Yield : 68% for intermediate 46b, indicating moderate synthetic accessibility .
Indole-2-carbonyl Derivatives ()
  • Examples : 1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(2-(pyridin-4-yl)ethyl)piperidine-4-carboxamide (27g).
  • Structural Difference : An indole-2-carbonyl group and pyridinylethylamine substituent.
  • Impact : The 4-chlorobenzyl group may enhance lipophilicity, while the pyridine moiety could improve water solubility. Yields vary significantly (10–80%), highlighting substituent-dependent synthetic challenges .
Table 2: Comparison of Piperidine-4-carboxamide Derivatives
Compound (Source) Substituent Yield Key Functional Groups Hypothesized Activity
Target Compound 2-(Indolin-1-yl)-2-oxoethyl N/A Carboxamide, indoline Enzyme inhibition
27g () 2-(Pyridin-4-yl)ethyl 80% Indole-2-carbonyl, pyridine Antiviral
47b () N-Hydroxy, 4-bromobenzylamino 68% Hydroxamic acid HDAC inhibition
SARS-CoV-2 inhibitor () Naphthalen-1-yl N/A Fluorobenzyl Antiviral

Functional Group Modifications

Sulfur-Containing Analogues ()
  • Example : 1-[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]-4-piperidin-1-ylpiperidine-4-carboxamide.
Ionic Liquids ()
  • Example : BPHP (tetrafluoroborate ionic liquid with bis-pyridine).
  • Impact : While structurally distinct, the quaternized nitrogen and ionic nature enhance solubility and corrosion inhibition properties, suggesting that similar modifications could tailor the target compound for material science applications .

Biological Activity

1-(2-(Indolin-1-yl)-2-oxoethyl)piperidine-4-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various disease models, and its pharmacological properties.

Chemical Structure

The compound can be structurally represented as follows:

C15H18N2O2\text{C}_{15}\text{H}_{18}\text{N}_2\text{O}_2

This molecular configuration allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.

The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. It has been noted for its potential to modulate signaling pathways relevant to cancer and neurodegenerative diseases:

  • Kinase Inhibition : The compound may inhibit certain kinases involved in cell proliferation, thereby exhibiting anti-cancer properties.
  • Neuroprotective Effects : Preliminary studies suggest that it could protect neuronal cells against oxidative stress and inflammation, potentially through the inhibition of the NF-κB signaling pathway .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values observed in different studies:

Cell Line IC50 (µM) Effect
A-4310.065High inhibitory activity
MDA-MB-4689.4Moderate inhibitory activity
A5490.065High inhibitory activity
OVXF 8992.76Significant activity

These results indicate a promising profile for the compound as an anticancer agent.

Neuroprotective Activity

The compound has also shown potential neuroprotective effects, particularly in models of Alzheimer's disease. It has been reported to:

  • Inhibit amyloid-beta aggregation.
  • Reduce ROS production.

In vivo studies have indicated improvements in cognitive function in animal models treated with this compound .

Case Studies

Case Study 1: Cancer Treatment
A study evaluated the efficacy of the compound on human carcinoma cell lines, revealing that it significantly inhibited cell proliferation through apoptotic pathways. The study concluded that the compound could serve as a lead for developing new anticancer therapies .

Case Study 2: Neurodegenerative Disorders
In a model of scopolamine-induced memory impairment, administration of the compound resulted in notable improvements in learning and memory performance, highlighting its potential as a treatment for Alzheimer's disease .

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